1-Benzyloctahydropyrrolo[3,4-b]pyrrole
Overview
Description
1-Benzyloctahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C₁₃H₁₈N₂. It is characterized by a fused bicyclic structure that includes a pyrrole ring and a benzyl group.
Scientific Research Applications
1-Benzyloctahydropyrrolo[3,4-b]pyrrole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Safety and Hazards
Preparation Methods
The synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a palladium-catalyzed cyclization reaction. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high purity and yield.
Chemical Reactions Analysis
1-Benzyloctahydropyrrolo[3,4-b]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyloctahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:
1-Benzylpyrrole: This compound has a simpler structure with only one pyrrole ring and a benzyl group.
Octahydropyrrolo[3,4-b]pyrrole: This compound lacks the benzyl group, resulting in different chemical properties and reactivity.
1-Benzyl-2,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole: This compound has a partially saturated pyrrole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODPYENASSOOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626487 | |
Record name | 1-Benzyloctahydropyrrolo[3,4-b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132414-50-7 | |
Record name | 1-Benzyloctahydropyrrolo[3,4-b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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